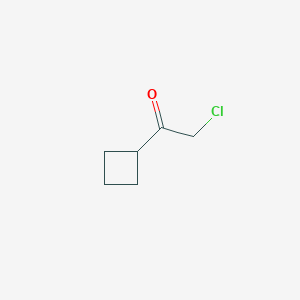

2-Chloro-1-cyclobutylethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-cyclobutylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQMFXYLBYWLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54195-75-4 | |

| Record name | 2-chloro-1-cyclobutylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Properties, Synthesis, and Applications

Abstract

2-Chloro-1-cyclobutylethan-1-one (CAS No. 54195-75-4) is a pivotal bifunctional chemical intermediate whose unique structural attributes—a reactive α-chloro ketone moiety and a cyclobutyl ring—render it a valuable building block in modern organic synthesis.[1] This guide provides a comprehensive technical overview of its chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly within the pharmaceutical and drug development sectors. The causality behind experimental choices, the inherent reactivity of its functional groups, and its utility in constructing complex molecular architectures are explored in detail to provide actionable insights for researchers and scientists.

Core Chemical and Physical Properties

This compound is a compound whose physical characteristics are foundational to its handling, storage, and application in synthetic chemistry.[2] The properties listed below have been compiled from depositor-supplied information and computational models.

| Property | Value | Source |

| CAS Number | 54195-75-4 | [2][3][4] |

| Molecular Formula | C₆H₉ClO | [2][3][4] |

| Molecular Weight | 132.58 g/mol | [2][4] |

| IUPAC Name | 2-chloro-1-cyclobutylethanone | [4] |

| Synonyms | Ethanone, 2-chloro-1-cyclobutyl- | [3][4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| XLogP3 | 1.6 | [4] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [2] |

Spectroscopic Profile

The molecular structure of this compound gives rise to a predictable spectroscopic signature, which is critical for its identification and purity assessment.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically appearing in the range of 1700-1725 cm⁻¹. The presence of the C-Cl bond would be indicated by a peak in the fingerprint region, usually between 600-800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would feature distinct signals for the chloromethyl protons (-CH₂Cl) as a singlet, typically downfield in the 4.0-4.5 ppm range due to the deshielding effects of both the chlorine atom and the adjacent carbonyl group. The protons of the cyclobutyl ring would appear as a complex multiplet pattern further upfield.

-

¹³C NMR : The carbonyl carbon is expected to produce a signal in the highly deshielded region of the spectrum (>200 ppm). The carbon of the chloromethyl group would appear around 40-50 ppm, with the cyclobutyl carbons resonating at higher field strengths.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is through the α-chlorination of its corresponding ketone precursor, cyclobutyl methyl ketone.[1] This process leverages the acidity of the α-protons adjacent to the carbonyl group, facilitating their substitution with a chlorine atom.

Synthetic Workflow: α-Chlorination of Cyclobutyl Methyl Ketone

The diagram below illustrates a generalized workflow for the synthesis of the title compound.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to prevent unwanted side reactions with the chlorinating agent. The reaction is typically initiated at a low temperature (0°C) to control the exothermic nature of the chlorination and improve selectivity, minimizing the formation of di-chlorinated byproducts.[5]

-

Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cyclobutyl methyl ketone (1.0 eq) and anhydrous dichloromethane.

-

Cooling : The reaction mixture is cooled to 0°C using an ice bath.

-

Addition of Chlorinating Agent : A solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in dichloromethane is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C. Alternative chlorinating agents include N-Chlorosuccinimide (NCS) or chlorine gas.[6][7]

-

Reaction : After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its bifunctional nature.[1] The α-chloro ketone is a potent electrophile, while the carbonyl group offers a site for nucleophilic addition or reduction.

Nucleophilic Substitution at the α-Carbon

The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a building block, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This is a key step in the synthesis of many heterocyclic compounds, which are prevalent in bioactive molecules.[8]

Caption: Sₙ2 displacement of the chloride by a generic nucleophile (Nu⁻).

Carbonyl Group Transformations

The carbonyl group can undergo a variety of transformations. A common reaction is its reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation is significant in the synthesis of chiral compounds and can be a critical step in the development of antifungal agents and other pharmaceuticals.[9]

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity but a functional tool in the synthesis of high-value molecules.

-

Pharmaceutical Intermediate : As an α-halo ketone, it is a key precursor for synthesizing a wide range of pharmaceutical targets. Its ability to participate in reactions that form heterocyclic rings like pyrroles, imidazoles, and thiophenes makes it invaluable in medicinal chemistry.[1][8]

-

Building Block for Complex Molecules : The dual reactivity allows for sequential or tandem reactions, enabling the construction of intricate molecular frameworks from a relatively simple starting material.[1]

-

Reference Standard : In analytical chemistry, it can be used as a reference standard for the identification and quantification of drug impurities and related substances.[2]

Safety and Handling

Proper handling of this compound is imperative due to its hazardous properties.

-

GHS Hazard Classification :

-

Precautionary Measures :

-

Work should be conducted in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn.[2]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[2][10]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[11]

-

References

- Vertex AI Search. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications.

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.

- ChemicalBook. (n.d.). 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4.

- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

- PubChem. (n.d.). This compound | C6H9ClO | CID 45080714.

- BIOFOUNT. (n.d.). 54195-75-4|this compound.

- Angene Chemical. (n.d.). This compound(CAS# 54195-75-4).

- ChemScene. (n.d.). 932-28-5 | 2-Chloro-1-cyclopentylethan-1-one.

- Google Patents. (n.d.). US6337425B1 - Method for chlorinating ketones.

- Sigma-Aldrich. (n.d.). Cyclobutyl methyl ketone 98 3019-25-8.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 54195-75-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. This compound | C6H9ClO | CID 45080714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]

- 6. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one (CAS 54195-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-cyclobutylethan-1-one, a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The document delineates its physicochemical properties, outlines plausible synthetic routes, and delves into its reactivity profile, particularly its utility as a precursor for various heterocyclic scaffolds. A significant focus is placed on its potential applications in medicinal chemistry and drug discovery, supported by an analysis of its structural alerts and reactivity with biological nucleophiles. This guide also presents detailed, albeit predictive, spectral data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its characterization, alongside standardized experimental protocols.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS: 54195-75-4) is a halogenated ketone that presents a unique combination of reactive centers: an electrophilic carbonyl group and a susceptible α-chloro substituent. This duality makes it a valuable intermediate for the construction of more complex molecular architectures. The presence of the cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional aspect that is increasingly sought after in modern drug design to improve metabolic stability and target engagement.[1] This guide aims to be a definitive resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe utilization in a laboratory setting.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO | PubChem |

| Molecular Weight | 132.59 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid (predicted) | --- |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, Et₂O, THF) | --- |

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). A comprehensive safety data sheet (SDS) should be consulted before use.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable approach to this compound is the α-chlorination of its corresponding ketone precursor, cyclobutyl methyl ketone.

Proposed Synthetic Pathway: α-Chlorination of Cyclobutyl Methyl Ketone

The α-chlorination of ketones can proceed via either an acid- or base-catalyzed mechanism. The acid-catalyzed route is generally preferred as it allows for more controlled monochlorination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the α-chlorination of ketones and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of cyclobutyl methyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of concentrated hydrochloric acid.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in the same solvent to the reaction mixture at room temperature. The addition should be done dropwise to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the chloromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -C(O)CH₂ Cl |

| ~3.5 | p | 1H | -C(O)CH (CH₂)₂ |

| ~2.4 - 2.0 | m | 6H | -CH(CH₂ )₂CH- |

-

Rationale: The singlet at ~4.5 ppm corresponds to the two protons of the chloromethyl group, which are deshielded by the adjacent carbonyl and chlorine atom. The proton on the cyclobutane ring attached to the carbonyl group is expected to be a pentet around 3.5 ppm due to coupling with the four adjacent protons. The remaining six protons of the cyclobutane ring will appear as a complex multiplet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C =O |

| ~50 | -C(O)C H(CH₂)₂ |

| ~45 | -C(O)C H₂Cl |

| ~25 | -CH(C H₂)₂CH- |

| ~18 | -CH(CH₂)₂C H- |

-

Rationale: The carbonyl carbon is expected to have the most downfield chemical shift. The carbon of the chloromethyl group will be significantly deshielded by the chlorine atom. The carbons of the cyclobutane ring will appear at distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1420 | Medium | CH₂ bend |

| ~750 | Strong | C-Cl stretch |

-

Rationale: A strong absorption band around 1720 cm⁻¹ is characteristic of a carbonyl group in a ketone. The C-H stretching of the alkyl groups will be observed around 2950 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 132/134 | [M]⁺, Molecular ion peak (isotopic pattern for Cl) |

| 97 | [M - Cl]⁺ |

| 83 | [M - CH₂Cl]⁺ |

| 55 | [C₄H₇]⁺ (cyclobutyl fragment) |

-

Rationale: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (¹³²C₆H₉³⁵ClO⁺ and ¹³⁴C₆H₉³⁷ClO⁺). Common fragmentation pathways include the loss of a chlorine radical, the chloromethyl radical, and cleavage of the cyclobutane ring.

Reactivity and Synthetic Utility in Drug Discovery

The synthetic value of this compound lies in its ability to undergo a variety of chemical transformations, making it a versatile intermediate in the synthesis of potential drug candidates.

Nucleophilic Substitution Reactions

The α-chloro group is a good leaving group and is readily displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities, such as amines, thiols, and azides, which are prevalent in pharmacologically active molecules.

Caption: General scheme for nucleophilic substitution.

Synthesis of Heterocyclic Compounds

α-Haloketones are classical precursors for the synthesis of a variety of heterocyclic systems, which form the core of many approved drugs.[2] For instance, reaction with thioamides or thioureas can lead to the formation of thiazole rings, while condensation with hydrazines can yield pyrazole derivatives.

5.2.1. Hantzsch Thiazole Synthesis (Illustrative)

A plausible application is the Hantzsch thiazole synthesis, where this compound can react with a thioamide to form a substituted thiazole.

Caption: Hantzsch synthesis of a thiazole derivative.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it a key intermediate in the preparation of complex molecules, particularly those of pharmaceutical interest. The predictive spectral data and representative protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the efficient and safe utilization of this compound in their synthetic endeavors. Further exploration of its reactivity and applications is warranted to fully unlock its potential in chemical innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45080714, this compound. Retrieved from [Link].

-

Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses Procedure for the synthesis of cyclopropyl methyl ketone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(7), 947-959. [Link]

-

Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-1-cyclobutylethan-1-one

This guide provides a comprehensive overview of 2-Chloro-1-cyclobutylethan-1-one, a valuable chemical intermediate. The document delves into its structural characteristics, physicochemical properties, and a detailed, field-proven synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound.

Introduction and Significance

This compound is an α-chloroketone featuring a cyclobutane ring. This structural motif makes it a versatile building block in organic synthesis. The presence of the reactive α-chloro ketone functionality allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The cyclobutyl group can impart unique conformational constraints and lipophilicity to target molecules, which is often desirable in drug design.

Molecular Structure and Properties

The structure of this compound consists of a cyclobutane ring attached to a chloroacetyl group.

Chemical Structure:

A 2D representation of this compound.

Physicochemical Properties:

A summary of the key computed and known properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 54195-75-4 | [1] |

| Molecular Formula | C₆H₉ClO | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| IUPAC Name | 2-chloro-1-cyclobutylethanone | [1] |

| SMILES | C1CC(C1)C(=O)CCl | [1] |

| InChIKey | KLQMFXYLBYWLCX-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A robust and well-established method for the synthesis of this compound is via the Arndt-Eistert reaction, which involves the homologation of a carboxylic acid.[2][3][4] This multi-step synthesis begins with the readily available cyclobutanecarboxylic acid.

Overall Synthetic Scheme:

Synthetic workflow for this compound.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

Principle: The synthesis commences with the conversion of cyclobutanecarboxylic acid to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude cyclobutanecarbonyl chloride can be purified by fractional distillation.

Causality of Experimental Choices:

-

Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid to the acid chloride.

-

Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Inert Atmosphere: Prevents the reaction of the highly reactive thionyl chloride and the resulting acid chloride with atmospheric moisture.

-

DMF Catalyst: Acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then reacts more readily with the carboxylic acid.

Step 2: Formation of the Intermediate Diazoketone

Principle: The cyclobutanecarbonyl chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. This reaction is a key step in the Arndt-Eistert synthesis. The nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Experimental Protocol:

!!! EXTREME CAUTION: Diazomethane is highly toxic and explosive. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.[5][6]!!!

-

Prepare a solution of diazomethane in a suitable solvent (e.g., diethyl ether) using a standard procedure (e.g., from Diazald®).

-

Dissolve the purified cyclobutanecarbonyl chloride in an anhydrous, inert solvent such as diethyl ether in a flask cooled in an ice bath (0 °C).

-

Slowly add the ethereal solution of diazomethane to the acid chloride solution with gentle stirring. The addition should be done dropwise to control the reaction rate and gas evolution (N₂).

-

Continue stirring the reaction mixture at 0 °C for 1-2 hours after the addition is complete. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.

Causality of Experimental Choices:

-

Low Temperature (0 °C): Helps to control the exothermic reaction and minimize side reactions. Diazomethane is also more stable at lower temperatures.

-

Slow Addition: Prevents a rapid, uncontrolled reaction and potential hazards associated with the rapid evolution of nitrogen gas.

-

Anhydrous Conditions: Prevents the hydrolysis of the acid chloride and the reaction of diazomethane with water.

Step 3: Synthesis of this compound

Principle: The final step involves the reaction of the α-diazoketone intermediate with hydrogen chloride (HCl). The protonation of the diazo group is followed by nucleophilic attack by the chloride ion and the elimination of nitrogen gas to yield the desired α-chloroketone.

Experimental Protocol:

-

While maintaining the reaction mixture at 0 °C, bubble dry hydrogen chloride gas through the solution of the α-diazoketone, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether).

-

The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.

-

Once the gas evolution ceases, the reaction is complete.

-

The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous HCl: Prevents the formation of byproducts from the reaction of the diazoketone with water.

-

Low Temperature: Controls the reaction rate and minimizes potential side reactions.

-

Bicarbonate Quench: Safely neutralizes the corrosive and reactive excess HCl.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.

Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Multiplets corresponding to the protons of the cyclobutane ring.- A singlet for the methylene protons adjacent to the carbonyl and chlorine, expected to be downfield due to the electron-withdrawing effects of both groups. |

| ¹³C NMR | - Resonances for the carbons of the cyclobutane ring.- A downfield signal for the carbonyl carbon.- A signal for the carbon bearing the chlorine atom. |

| IR Spectroscopy | - A strong absorption band in the region of 1715-1735 cm⁻¹ characteristic of a ketone carbonyl group.- C-H stretching and bending vibrations for the alkyl groups.- A C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[7]- Fragmentation patterns corresponding to the loss of Cl, CO, and cleavage of the cyclobutane ring. |

Safety Considerations

-

Diazomethane: As previously stated, diazomethane is a highly toxic and explosive substance. It is also a potent carcinogen.[6] All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[8] The use of a blast shield is mandatory. Glassware with ground-glass joints should be avoided as they can initiate explosions.

-

Thionyl Chloride: Is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). It should be handled in a fume hood with appropriate PPE.

-

Hydrogen Chloride: Is a corrosive gas. Anhydrous HCl should be handled in a well-ventilated area, and appropriate respiratory protection may be necessary.

Conclusion

This guide has outlined a detailed and reliable synthetic route for this compound, a key intermediate in organic synthesis. The presented protocol, based on the Arndt-Eistert reaction, provides a clear, step-by-step methodology with explanations for the experimental choices, ensuring both efficiency and safety. The structural and physicochemical properties, along with characterization guidelines, offer a comprehensive resource for researchers and scientists working with this compound. Adherence to the stringent safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45080714, this compound. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Cyclobutylamine. Organic Syntheses, Coll. Vol. 5, p. 273 (1973); Vol. 47, p. 28 (1967). Retrieved from [Link].

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). Retrieved from [Link].

- Characterization And Synthesis Of Diazoketone By The Action Of Higher Diazoalkane On Pentanoic Anhydride. (2016). International Archives of Applied Sciences and Technology, 7(1), 67-71.

- Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.

-

University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Diazoacetophenone. Organic Syntheses, Coll. Vol. 4, p. 250 (1963); Vol. 34, p. 22 (1954). Retrieved from [Link].

-

New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Diazomethane. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). 2-chlorobutane low high resolution 1H proton nmr spectrum. Retrieved from [Link].

-

Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link].

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

SpectraBase. (n.d.). 2-Chloro-1-butanoylcyclopent-1-ene. Retrieved from [Link].

- Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry (ECBC-TR-1342).

-

Scribd. (n.d.). Arndt-Eistert Synthesis (Wolf Rearrangement). Retrieved from [Link].

-

Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link].

-

Ashenhurst, J. (2022, June 22). Diazomethane (CH2N2). Master Organic Chemistry. Retrieved from [Link].

-

NIST. (n.d.). 2-Propanone, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link].

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link].

-

Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2 [Video]. YouTube. [Link].

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link].

- Heisig, G. B. (2003). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. In Organic Syntheses (pp. 16-16).

-

U.S. Environmental Protection Agency. (1999, December). Diazomethane. Retrieved from [Link].

-

All About Chemistry. (2023, February 7). Arndt-Eistert Synthesis [Video]. YouTube. [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. Retrieved from [Link].

- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

- Isaksson, J., & Johansson, M. (2018). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.

-

Chegg. (2020, November 4). Solved SN1- Synthesis of 2-chloro-2-methylbutane Spectra. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link].

- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern. Retrieved from [Link].

-

Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 6, p. 271 (1988); Vol. 51, p. 62 (1971). Retrieved from [Link].

-

ResearchGate. (n.d.). The 13 C{ 1 H} NMR spectrum (CO region) of A in CH 2 Cl 2 /CD 2 Cl 2 (4/1) at 21°C. Retrieved from [Link].

-

NIST. (n.d.). 2-Chloro-1-butene. In NIST Chemistry WebBook. Retrieved from [Link].

-

Tully, D. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition - OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link].

- Wiberg, K. B. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1769-1777.

-

NIST. (n.d.). Ethane, 2-chloro-1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. nj.gov [nj.gov]

- 7. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ehs.unm.edu [ehs.unm.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-cyclobutylethan-1-one

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for the α-chloro ketone, 2-Chloro-1-cyclobutylethan-1-one. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and offers a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating fundamental principles with data analysis, this guide serves as a practical reference for the structural elucidation of this and similar halogenated ketone compounds.

Introduction and Molecular Structure

This compound (Molecular Formula: C₆H₉ClO, Molecular Weight: 132.59 g/mol ) is a functionalized ketone of interest in synthetic organic chemistry.[1] Its structure combines a strained cyclobutane ring with an α-chloroketone moiety, features that impart unique reactivity and spectroscopic characteristics. Accurate structural confirmation is paramount for its use in subsequent synthetic steps or biological assays. Spectroscopic methods provide a non-destructive and highly informative means to verify the molecule's identity, purity, and structural integrity.

The key structural features to be identified are:

-

A carbonyl group (ketone).

-

A methylene group adjacent to both the carbonyl and a chlorine atom (-CO-CH₂-Cl).

-

A cyclobutane ring attached to the carbonyl carbon.

These features give rise to distinct signals in various spectroscopic experiments, which, when analyzed together, provide an unambiguous structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments and their connectivity within a molecule. The chemical shift of a proton is influenced by its local electronic environment; electronegative atoms like oxygen and chlorine deshield nearby protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing valuable information about the molecular framework.

Experimental Causality : A deuterated solvent, typically deuterated chloroform (CDCl₃), is used to dissolve the sample.[2][3] This is because CDCl₃ is chemically inert, dissolves a wide range of organic compounds, and its deuterium nucleus resonates at a frequency far from that of protons, thus avoiding interference with the sample signals.[3] Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.

Standard Experimental Protocol: ¹H NMR

-

Sample Preparation : Dissolve 5-25 mg of purified this compound in approximately 0.75 mL of CDCl₃ containing 0.03% TMS.[4][5]

-

Filtration : Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe.

-

Data Acquisition : The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity. A standard one-dimensional proton spectrum is acquired, typically involving a series of radiofrequency pulses and data collection periods.

-

Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound has four unique sets of protons, labeled a-d below.

Table 1: Predicted ¹H NMR Data for this compound

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a | -COCH₂Cl | 4.2 - 4.5 | Singlet (s) | 2H | Strongly deshielded by both the adjacent carbonyl group and the electronegative chlorine atom. No adjacent protons to couple with. |

| b | Cyclobutyl CH -CO | 3.2 - 3.6 | Multiplet (m) or Pentet | 1H | Deshielded by the adjacent carbonyl group. Coupled to four protons on the adjacent cyclobutyl carbons (protons c ). |

| c | Cyclobutyl -CH₂ -CH₂- | 2.0 - 2.4 | Multiplet (m) | 4H | Protons on the two β-carbons of the cyclobutane ring. They are coupled to proton b and protons d , resulting in a complex multiplet.[6][7][8] |

| d | Cyclobutyl -CH₂-CH₂ -CH₂- | 1.8 - 2.0 | Multiplet (m) | 2H | Proton on the γ-carbon of the cyclobutane ring. Coupled to the four protons at position c , resulting in a complex multiplet. |

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule. The chemical shift range is much wider than in ¹H NMR, making it easier to resolve individual signals. The chemical shift is highly sensitive to the carbon's local environment, with carbonyl carbons appearing far downfield (>190 ppm) and carbons bonded to electronegative atoms also showing significant downfield shifts.[9][10]

Experimental Causality : The experiment is typically run in 'proton-decoupled' mode. This means that while the carbon nuclei are being observed, the proton nuclei are simultaneously irradiated with a broad range of radio frequencies. This collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. This simplifies the spectrum and improves the signal-to-noise ratio.

Standard Experimental Protocol: ¹³C NMR

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR. Dissolve 50-100 mg of the compound in ~0.75 mL of CDCl₃.[5]

-

Filtration : Filter the sample into a 5 mm NMR tube as described for ¹H NMR.

-

Data Acquisition : Place the sample in the spectrometer. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of the ¹³C isotope (~1.1%), many more scans are required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Processing : The acquired FID is Fourier transformed, phased, and baseline-corrected. The solvent signal (for CDCl₃, a triplet centered at ~77.16 ppm) is used for referencing.

Predicted ¹³C NMR Spectrum and Interpretation

There are five distinct carbon environments in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Ketone) | 200 - 210 | Carbonyl carbons are highly deshielded and appear far downfield.[10] |

| -CO-C H₂Cl | 45 - 50 | The electronegative chlorine atom causes a significant downfield shift. |

| C H-CO (α-carbon) | 45 - 55 | Deshielded due to its position alpha to the carbonyl group. |

| -C H₂- (β-carbons) | 22 - 28 | Typical chemical shift for methylene carbons in a cyclobutane ring.[11] |

| -C H₂- (γ-carbon) | 15 - 20 | The γ-carbon is the most shielded of the cyclobutane carbons. |

Visualization: ¹³C NMR Workflow

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Principle and Experimental Rationale

Electron Ionization (EI) Mass Spectrometry is a "hard" ionization technique that bombards molecules in the gas phase with high-energy electrons (typically 70 eV). [12][13]This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion retains a large amount of excess energy, causing it to fragment in predictable ways. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.

Experimental Causality : EI is chosen for its ability to produce extensive fragmentation. [13]This fragmentation pattern acts as a molecular "fingerprint" and provides crucial structural information. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly distinctive isotopic pattern for any chlorine-containing fragment.

Standard Experimental Protocol: EI-MS

-

Sample Introduction : A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum.

-

Ionization : The gaseous sample molecules pass through the ion source, where they are bombarded by a 70 eV electron beam. [12]3. Acceleration : The newly formed positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis : The ions are separated by the mass analyzer (e.g., a quadrupole) according to their m/z ratio.

-

Detection : Ions are detected, and the signal is amplified to produce the mass spectrum.

Predicted Mass Spectrum and Interpretation

The monoisotopic mass of C₆H₉³⁵ClO is 132.03 Da.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Ion Structure | Fragmentation Pathway | Significance |

| 132 / 134 | [C₆H₉ClO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. The M+2 peak at m/z 134 with ~1/3 the intensity of the M⁺ peak is definitive proof of one chlorine atom . |

| 97 | [C₆H₉O]⁺ | Loss of •Cl radical | Alpha cleavage leading to the loss of the chlorine atom. |

| 83 | [C₅H₇O]⁺ or [C₄H₇CO]⁺ | Alpha cleavage: Loss of •CH₂Cl | A very common fragmentation for ketones, forming a stable acylium ion. |

| 69 | [C₄H₅O]⁺ or [C₄H₇]⁺ | Loss of CO from m/z 97 or fragmentation of the cyclobutyl ring. | Further fragmentation of primary ions. |

| 49 / 51 | [CH₂Cl]⁺ | Alpha cleavage: Loss of •COC₄H₇ | The chloromethyl cation. The 3:1 isotopic pattern will be visible here as well. |

The most characteristic feature will be the M⁺/M+2 cluster at m/z 132/134. The base peak (most intense signal) is likely to be the acylium ion at m/z 83, resulting from the stable cyclobutyl carbonyl cation. [14][15]

Visualization: EI-MS Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Integrated Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. For this compound, the structural proof is built by integrating the key findings from each technique.

-

MS confirms the correct molecular weight (132/134 Da) and definitively proves the presence of one chlorine atom via the characteristic M+2 isotope peak.

-

IR provides clear evidence for the ketone functional group (C=O) with its unique, strain-shifted absorption at ~1785 cm⁻¹ , and the C-Cl bond .

-

¹³C NMR confirms the number of unique carbon environments (five), including the highly deshielded carbonyl carbon (>200 ppm) .

-

¹H NMR reveals the four distinct proton environments, confirms their relative numbers through integration , and provides connectivity information through spin-spin splitting , confirming the -CO-CH₂-Cl and cyclobutyl ketone substructures.

Together, these pieces of data converge to provide an unambiguous confirmation of the proposed structure.

Visualization: Integrated Structure Confirmation

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. How To [chem.rochester.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Unique α-Chloro Ketone

2-Chloro-1-cyclobutylethan-1-one, a molecule featuring a reactive α-chloro ketone functional group attached to a cyclobutane ring, represents a compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural combination offers a versatile platform for the construction of more complex molecular architectures. The cyclobutane moiety, in particular, is increasingly recognized for its favorable properties in drug design, including its ability to introduce three-dimensionality and improve metabolic stability.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, explores its synthetic pathways and reactivity, and discusses its potential applications in research and drug development.

Core Properties: A Blend of Computed and Analog-Based Data

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes its key identifiers and a combination of computed physical and chemical properties sourced from established chemical databases. It is crucial to note that while computed data provides valuable estimations, experimental verification is recommended for any critical applications.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-cyclobutylethanone | PubChem[1] |

| CAS Number | 54195-75-4 | PubChem[1] |

| Molecular Formula | C₆H₉ClO | PubChem[1] |

| Molecular Weight | 132.59 g/mol | PubChem[1] |

| Canonical SMILES | C1CC(C1)C(=O)CCl | PubChem[1] |

| XLogP3 (Computed) | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

| Exact Mass (Computed) | 132.0341926 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1] |

Synthesis and Reactivity: A Versatile Building Block

The synthesis of this compound can be conceptually approached through the α-chlorination of its parent ketone, 1-cyclobutylethan-1-one. A general and analogous method is described in a patent for the synthesis of a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, which involves the direct chlorination of the corresponding ketone using a chlorinating agent in a suitable solvent.[2]

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the chloride ion. This dual reactivity makes it a valuable intermediate for a variety of chemical transformations.

Representative Synthetic Workflow: α-Chlorination of 1-cyclobutylethan-1-one

The following diagram illustrates a plausible synthetic route to this compound.

Sources

An In-depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-chloro-1-cyclobutylethan-1-one, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug discovery. This document details the compound's chemical identity, physicochemical properties, and critically, explores robust methodologies for its synthesis and its reactivity profile as a valuable synthetic intermediate.

Introduction: The Strategic Value of an α-Chloro Ketone

This compound, with the IUPAC name 2-chloro-1-cyclobutylethanone , belongs to the class of α-chloro ketones. This structural motif is a cornerstone in synthetic chemistry, offering two highly reactive sites for molecular elaboration: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the α-position. This dual reactivity allows for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in biologically active compounds.[1]

The presence of the cyclobutane ring imparts unique conformational constraints and lipophilicity, which can be strategically exploited in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will serve as a technical resource for scientists aiming to leverage the synthetic potential of this valuable building block.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application in a laboratory setting. While experimental data for this compound is not widely published, a summary of its key identifiers and computed physicochemical properties provides a solid foundation for its use.

| Identifier/Property | Value | Source |

| IUPAC Name | 2-chloro-1-cyclobutylethanone | PubChem[2] |

| CAS Number | 54195-75-4 | PubChem[2] |

| Molecular Formula | C₆H₉ClO | PubChem[2] |

| Molecular Weight | 132.59 g/mol | PubChem[2] |

| Canonical SMILES | C1CC(C1)C(=O)CCl | PubChem[2] |

| InChIKey | KLQMFXYLBYWLCX-UHFFFAOYSA-N | PubChem[2] |

| Computed XLogP3 | 1.6 | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence: first, the preparation of the precursor ketone, cyclobutyl methyl ketone, followed by its selective α-chlorination.

Step 1: Synthesis of Cyclobutyl Methyl Ketone

Cyclobutyl methyl ketone is a commercially available starting material. However, for instances where it needs to be synthesized in-house, a reliable method involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[3]

Step 2: α-Chlorination of Cyclobutyl Methyl Ketone

Experimental Protocol: α-Chlorination of Cyclobutyl Methyl Ketone (Proposed)

-

Materials:

-

Cyclobutyl methyl ketone (1.0 eq)

-

Dichloromethane (DCM)

-

Methylaluminium dichloride (MeAlCl₂) or a similar Lewis acid catalyst (0.05 eq)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Water (for quenching and washing)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, gas inlet tube, and a condenser connected to a gas scrubber (e.g., containing sodium thiosulfate solution to neutralize excess chlorine).

-

Cooling bath (ice/water or cryocooler).

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

-

-

Procedure:

-

In a flame-dried, multi-neck round-bottom flask under a nitrogen atmosphere, dissolve cyclobutyl methyl ketone (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using a cooling bath.

-

To the stirred solution, add the Lewis acid catalyst (e.g., MeAlCl₂, 0.05 eq) carefully.

-

Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.[4]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the starting material is consumed, and the desired monochlorinated product is the major component. Over-chlorination to dichlorinated byproducts can occur, so careful monitoring is crucial.

-

Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine.

-

Slowly and carefully quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound. A boiling point for a related compound, 2-chloro-1-(1-chlorocyclopropyl) ethanone, is reported to be around 100-102 °C at -0.1 MPa, which can serve as an estimate.[4]

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical as the Lewis acid catalyst is moisture-sensitive.

-

Low Temperature: The reaction is performed at low temperatures to control the reactivity of chlorine gas and improve the selectivity for monochlorination over dichlorination.

-

Lewis Acid Catalyst: The catalyst activates the ketone, likely through enol or enolate formation, facilitating electrophilic attack by chlorine.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture and oxygen.

-

Gas Scrubber: A scrubber is essential for safely neutralizing the toxic and corrosive excess chlorine gas.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₂Cl (Chloromethyl protons): A singlet is expected around δ 4.0-4.5 ppm. The deshielding effect of the adjacent carbonyl and chlorine atom will shift this signal downfield.

-

-CH-C=O (Cyclobutyl methine proton): A multiplet, likely a quintet or more complex, is expected around δ 3.0-3.5 ppm. This proton is coupled to the adjacent protons on the cyclobutane ring.

-

-CH₂- (Cyclobutyl methylene protons): Multiple complex multiplets are expected in the range of δ 1.8-2.5 ppm. The diastereotopic nature of these protons can lead to complex splitting patterns.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C=O (Carbonyl carbon): A signal is expected in the range of δ 200-210 ppm, which is typical for ketones.

-

-CH₂Cl (Chloromethyl carbon): A signal is expected around δ 45-55 ppm.

-

-CH-C=O (Cyclobutyl methine carbon): A signal is expected around δ 50-60 ppm.

-

-CH₂- (Cyclobutyl methylene carbons): Signals are expected in the range of δ 20-30 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O stretch: A strong, sharp absorption band is expected around 1710-1730 cm⁻¹, characteristic of an aliphatic ketone.

-

C-Cl stretch: A moderate absorption band is expected in the fingerprint region, typically around 650-800 cm⁻¹.

-

C-H stretches (sp³): Absorption bands are expected just below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes) is a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways would include the loss of a chlorine radical (M-35/37) and α-cleavage to form a cyclobutylcarbonyl cation or a chloromethyl radical.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature. The α-chloro ketone moiety is a versatile precursor for a wide range of organic transformations.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups at the α-position.

Diagram of Nucleophilic Substitution Pathways:

Sources

2-Chloro-1-cyclobutylethan-1-one molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-1-cyclobutylethan-1-one

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive α-chloro ketone moiety attached to a cyclobutyl ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its reactivity, potential applications, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties, sourced from reputable chemical databases, provide essential information for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO | [1][2] |

| Molecular Weight | 132.59 g/mol | [1] |

| IUPAC Name | 2-chloro-1-cyclobutylethanone | [1] |

| CAS Number | 54195-75-4 | [1] |

| Canonical SMILES | C1CC(C1)C(=O)CCl | [1] |

| InChI Key | KLQMFXYLBYWLCX-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 132.0341926 Da | [1] |

| XLogP3-AA (Predicted) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis starting from cyclobutanecarboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Cyclobutylethanone

This procedure is a standard method for converting a carboxylic acid to a methyl ketone.

-

Acyl Chloride Formation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclobutanecarboxylic acid and an excess of thionyl chloride.

-

Gently reflux the mixture until the evolution of gas ceases, indicating the complete formation of cyclobutanecarbonyl chloride.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Ketone Synthesis: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an appropriate anhydrous solvent like diethyl ether at a low temperature (e.g., -78 °C).

-

Slowly add the previously prepared cyclobutanecarbonyl chloride to the lithium dimethylcuprate solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation or column chromatography to yield 1-cyclobutylethanone.

Step 2: α-Chlorination of 1-Cyclobutylethanone

This step introduces the chlorine atom at the alpha position to the carbonyl group.

-

In a fume hood, dissolve the 1-cyclobutylethanone in a suitable solvent such as dichloromethane or chloroform in a flask protected from light.

-

Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the solution at room temperature. An acid catalyst, like a catalytic amount of HCl, can be beneficial.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, carefully neutralize the reaction mixture, for instance, with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the α-chloro ketone functional group. This moiety is highly susceptible to nucleophilic substitution, making it a valuable precursor for a variety of organic compounds.

Nucleophilic Substitution Reactions

The carbon atom bearing the chlorine is electrophilic and readily undergoes substitution reactions with a wide range of nucleophiles. This reactivity is fundamental to its application in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be used as a building block for heterocyclic compounds like pyrroles and thiophenes, which are common scaffolds in biologically active molecules[3][4].

The following diagram illustrates a general nucleophilic substitution reaction.

Caption: General nucleophilic substitution at the α-carbon.

Applications in Synthesis

-

Pharmaceutical Intermediates: The reactivity of this compound allows for the introduction of various functional groups, which is a key step in the synthesis of complex drug candidates[3].

-

Heterocyclic Chemistry: It serves as a precursor for the synthesis of diverse heterocyclic systems, which are prevalent in medicinal chemistry[3].

-

Agrochemicals: Similar α-chloro ketones are used in the production of pesticides. For example, prothioconazole, a broad-spectrum fungicide, is synthesized from a related chlorinated ketone intermediate[5].

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1].

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

-

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

-

PubChem. This compound | C6H9ClO. [Link]

-

PubChemLite. This compound (C6H9ClO). [Link]

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. [Link]

-

Organic Syntheses. 3-butylcyclobutenone. [Link]

Sources

- 1. This compound | C6H9ClO | CID 45080714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

A Technical Guide to the Safety and Hazard Assessment of 2-Chloro-1-cyclobutylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive safety and hazard assessment for 2-Chloro-1-cyclobutylethan-1-one (CAS No. 54195-75-4). Direct, peer-reviewed toxicological data for this specific compound is limited. However, the European Chemicals Agency (ECHA) C&L Inventory provides a harmonized classification based on notifications from suppliers.[1] This guide synthesizes this regulatory information with a detailed analysis of its structural analogues—α-chloro ketones—to provide a robust framework for risk assessment and safe handling. The primary hazards are identified as acute oral toxicity and severe skin and eye corrosivity.[1] Adherence to the rigorous protocols outlined herein is critical to ensure personnel safety and operational integrity.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. For this compound, we rely on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information submitted to the ECHA.[1]

GHS Classification

Data provided by a notifying company to the ECHA C&L Inventory establishes the following classifications for this compound[1]:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

Signal Word: Danger[1]

Pictograms:

Mechanistic Insight: The Reactivity of α-Chloro Ketones

The hazard profile of this compound is dominated by the α-chloro ketone functional group. This moiety is known to be a potent electrophile and an alkylating agent. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution by biological macromolecules like proteins and DNA. This reactivity is the mechanistic basis for the observed corrosivity and toxicity. α-Chloro ketones are valuable intermediates in organic synthesis, particularly for creating heterocyclic compounds and as building blocks for pharmaceuticals like HIV protease inhibitors.[2][3][4]

This inherent reactivity necessitates that all handling procedures are designed to prevent direct contact.

Hazard Analysis by Structural Analogy

To build a more comprehensive safety profile, it is instructive to examine the known hazards of structurally similar compounds. This analysis reinforces the GHS classification for this compound and provides deeper insight into potential, unlisted hazards such as lachrymatory effects and inhalation toxicity.

Selected Analogues

-

2-Chloroacetophenone: A well-characterized α-chloro ketone, it is classified as toxic if swallowed or inhaled and causes severe skin and eye burns.[5][6] It is also a known lachrymator, a substance that causes tearing.[5]

-

Chloroacetone: Another potent α-chloro ketone that is flammable, toxic if swallowed, and fatal in contact with skin or if inhaled.[7] It also causes severe skin burns, eye damage, and respiratory irritation.[7]

-

2-Chloro-1-cyclopentylethan-1-one: A close structural homologue, this compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8][9]

Comparative Hazard Data

The following table summarizes the GHS classifications for these analogues, demonstrating a consistent and severe hazard profile for the α-chloro ketone class.

| Compound | GHS Hazard Statements | Source |

| This compound (Target) | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1] |

| 2-Chloroacetophenone | H301/H331: Toxic if swallowed or if inhaledH314: Causes severe skin burns and eye damageLachrymator | [5][10] |

| Chloroacetone | H226: Flammable liquid and vaporH301: Toxic if swallowedH310+H330: Fatal in contact with skin or if inhaledH314: Causes severe skin burns and eye damageH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects | |

| 2-Chloro-1-cyclopentylethan-1-one | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [8] |

This comparative analysis strongly suggests that in addition to its official classification, this compound should be treated as a potential lachrymator and as a substance with significant inhalation toxicity .

Standard Operating Procedure for Safe Handling

Based on the identified and predicted hazards, the following mandatory procedures must be followed. These protocols are designed as a self-validating system to minimize the risk of exposure.

Hierarchy of Controls

A systematic approach to safety, prioritizing the most effective control measures, is essential. The diagram below illustrates the required hierarchy of controls for handling this compound.

Caption: Hierarchy of Controls for Safe Handling.

Experimental Protocol: Handling and Dispensing

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Verify that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.

-

Assemble all necessary glassware and reagents within the fume hood.

-

Don all required PPE: flame-resistant lab coat, chemical splash goggles, full-face shield, and double-layered nitrile gloves.

-

-

Handling:

-

Storage:

-

Waste Disposal:

-

All waste materials contaminated with this compound are to be considered hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

-

Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

Exposure Response Workflow

The following workflow must be initiated immediately upon any suspected exposure.

Caption: Emergency Response Workflow for Exposure.

Spill Response

-

Evacuate: Immediately clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain: Use a suitable absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials.

-

Collect: Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[5]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-